(5Z)-5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the thiazolone family This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylphenyl group, and a thiazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 4-bromobenzaldehyde with 2,3-dimethylaniline in the presence of a thiazolone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a promising candidate for further drug development.
Industry
In the industrial sector, (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with key cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- (5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- (5Z)-5-[(4-IODOPHENYL)METHYLIDENE]-2-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Uniqueness
The uniqueness of (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its bromophenyl group, which imparts distinct chemical and biological properties. Compared to its chlorinated, fluorinated, and iodinated analogs, the brominated compound exhibits different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H15BrN2OS |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15BrN2OS/c1-11-4-3-5-15(12(11)2)20-18-21-17(22)16(23-18)10-13-6-8-14(19)9-7-13/h3-10H,1-2H3,(H,20,21,22)/b16-10- |
InChI Key |
NOANUBJMKTXYQA-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)Br)/S2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Br)S2)C |
Origin of Product |
United States |
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